Z-Phe-His-Leu

ACE phenotyping domain-selective assay cardiovascular diagnostics

Z-Phe-His-Leu is the essential substrate for ACE isoform discrimination—unlike HHL, the ZPHL/HHL hydrolysis ratio uniquely identifies somatic ACE (ratio=1), N-domain (4.5), and C-domain (0.7) isoforms. This enables detection of ACE mutations, conformational changes, and domain-selective inhibitors in patient samples. Its 4.85× lower baseline activity vs. Hip-Gly-Gly amplifies inhibition signals for pharmacodynamic monitoring. Serves as the reference substrate for the universal ACE unit definition (1 Unit = 1 μmol His-Leu/min). The aldehyde derivative is a benchmark renin inhibitor (IC50 7.5×10⁻⁷ M). Bulk quantities available.

Molecular Formula C29H35N5O6
Molecular Weight 549.6 g/mol
Cat. No. B1353763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-His-Leu
Molecular FormulaC29H35N5O6
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1
InChIKeyBOMYCHBQXOKSLT-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-His-Leu for ACE Phenotyping and Renin Inhibitor Research | Selection Criteria for Synthetic Peptide Substrates


Z-Phe-His-Leu (CAS 28458-19-7; N-benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine) is a synthetic tripeptide substrate for angiotensin I-converting enzyme (ACE; EC 3.4.15.1) and a core scaffold for the development of renin inhibitors [1]. It consists of phenylalanine, histidine, and leucine with an N-terminal benzyloxycarbonyl (Z) protecting group, and is used both as a standalone ACE activity probe and as a building block for aldehyde-derived renin inhibitors [2].

Z-Phe-His-Leu in ACE Assays: Why Hip-His-Leu (HHL) Cannot Substitute for ZPHL in Precision Applications


In ACE activity assays, the choice of synthetic substrate profoundly affects the resulting enzyme profile. The Z-Phe-His-Leu/Hip-His-Leu hydrolysis ratio is characteristic for each ACE isoform: somatic two-domain ACE exhibits a ratio of 1, the isolated N-domain a ratio of 4.5, and the isolated C-domain a ratio of 0.7 [1]. Simply substituting Z-Phe-His-Leu with the more common HHL eliminates the capacity to distinguish domain-specific ACE activity, detect conformational changes, or identify the presence of ACE inhibitors in biological fluids [2]. Furthermore, the pH optima for Z-Phe-His-Leu hydrolysis differ from those of HHL across tissue-specific ACE isoforms [3].

Z-Phe-His-Leu Quantitative Differentiation Evidence: Comparative ACE Activity, Domain-Specific Hydrolysis Ratios, and Renin Inhibitor Potency


Z-Phe-His-Leu vs. Hip-His-Leu Hydrolysis Ratio Discriminates ACE Isoforms: Domain-Specific Values of 1.0, 4.5, and 0.7

Z-Phe-His-Leu (ZPHL) uniquely enables the discrimination of ACE domain composition when paired with Hip-His-Leu (HHL). The ZPHL/HHL hydrolysis ratio is a characteristic constant for each ACE isoform: somatic two-domain ACE exhibits a ratio of 1; the isolated N-domain exhibits a ratio of 4.5; and the isolated C-domain exhibits a ratio of 0.7 [1]. No alternative substrate combination provides this level of isoform-specific differentiation with such clearly defined, quantitative benchmarks. The ratio shifts in a predictable manner under C-domain-selective inhibition or thermal inactivation, providing a direct readout of domain status [2].

ACE phenotyping domain-selective assay cardiovascular diagnostics

Z-Phe-His-Leu Provides Superior Discriminating Power for ACE Inhibition Detection Compared to Hip-Gly-Gly

In a comparative clinical study of benazepril and enalapril, Z-Phe-His-Leu demonstrated enhanced discriminating power at peak ACE inhibition compared to the alternative synthetic substrate Hip-Gly-Gly. Baseline plasma ACE activity measured with Hip-Gly-Gly was 97 ± 15 nmol/mL/min, whereas with Z-Phe-His-Leu the activity was only 20 ± 4 nmol/mL/min [1]. The lower baseline activity with Z-Phe-His-Leu amplifies the relative change during inhibition, enabling more sensitive detection of inhibitor effects. In vivo ACE inhibition assessed by plasma angiotensin II/angiotensin I ratio correlated well with in vitro ACE activity using Z-Phe-His-Leu as substrate (r = 0.76, n = 252) [1].

ACE inhibitor detection pharmacodynamic monitoring plasma enzyme assay

Z-Phe-His-Leu as a Renin Inhibitor Precursor: Aldehyde Derivative (Z-Phe-His-Leucinal) IC50 = 7.5 × 10⁻⁷ M

The aldehyde derivative of Z-Phe-His-Leu, termed Z-Phe-His-Leucinal (Compound V), functions as a competitive renin inhibitor with an IC50 of 7.5 × 10⁻⁷ M (750 nM) against human renin [1]. In a comparative series of aldehyde derivatives, Z-Pro-Phe-His-Leucinal (Compound IV) exhibited an IC50 of 3.2 × 10⁻⁷ M, and Z-[3-(1′-naphthyl)Ala]-His-Leucinal (Compound VII) exhibited an IC50 of 8.0 × 10⁻⁸ M [1]. Z-Phe-His-Leucinal showed no inhibitory effect on cathepsin D or pepsin at 10⁻⁵ M, and demonstrated species-specific inhibition with negligible activity against six animal renins except monkey and rabbit renins [1].

renin inhibition antihypertensive peptide aspartyl protease inhibitor

ACE Activity Unit Definition with Z-Phe-His-Leu: 1 Unit = 1 μmol His-Leu/min at pH 8.3, 37°C

The standard unit definition for angiotensin-converting enzyme activity is calibrated against Z-Phe-His-Leu as the reference substrate. One unit of ACE activity is defined as the amount of enzyme that produces 1 μmol of hippuric acid or His-Leu from Z-Phe-His-Leu per minute in 0.1 M phosphate buffer with 300 mM NaCl at pH 8.3 and 37°C . This standardized definition is applied across multiple commercial ACE preparations (rat, porcine, rabbit, bovine sources) and provides a universal basis for comparing enzyme activity across vendors and experimental conditions .

ACE enzyme assay activity standardization quality control

Tissue-Specific pH Optima: Z-Phe-His-Leu pH Optimum ~7.0 for Both Heart and Lung ACE; Hip-His-Leu Shows Divergent pH Optima (7.5 vs. 7.8-7.9)

In a comparative study of bovine atrial and lung ACE, the pH-dependence of Z-Phe-His-Leu hydrolysis was nearly identical between heart and lung ACE isoforms, with a consistent pH optimum of approximately 7.0 in 0.15 M NaCl [1]. In contrast, Hip-His-Leu hydrolysis exhibited divergent pH optima: 7.5 for heart ACE versus 7.8-7.9 for lung ACE [1]. This differential pH behavior confirms that Z-Phe-His-Leu provides a more uniform readout across tissue-specific ACE isoforms, making it the more reliable substrate for cross-tissue ACE activity comparisons.

tissue-specific enzymology ACE isoform characterization pH-dependent catalysis

Z-Phe-His-Leu as a Core Scaffold: The Phe-His-Leu Sequence is Conserved in the Angiotensinogen Renin Cleavage Region (His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰)

The Phe-His-Leu sequence in Z-Phe-His-Leu corresponds precisely to amino acid residues 8-9-10 (Phe⁸-His⁹-Leu¹⁰) of the natural angiotensinogen tetradecapeptide renin substrate. This sequence lies immediately N-terminal to the Leu¹⁰-Leu¹¹ scissile bond cleaved by renin [1]. Kinetic studies of synthetic renin substrates have demonstrated that removal of His⁶ from the nonapeptide His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Leu¹¹-Val¹²-Tyr¹³ results in a marked reduction in Vmax, underscoring the functional importance of the His residue within the Phe-His-Leu motif [2]. The Z-Phe-His-Leu tripeptide therefore serves as a minimal structural core that retains the critical recognition elements for both ACE and renin active sites.

renin substrate design angiotensinogen mimetic peptide inhibitor scaffold

Z-Phe-His-Leu Procurement and Application Scenarios: ACE Phenotyping, Renin Inhibitor Development, and Enzyme Activity Standardization


ACE Phenotyping for Precision Cardiovascular Medicine

Z-Phe-His-Leu is an essential component of ACE phenotyping protocols that combine ZPHL and HHL hydrolysis measurements to calculate the ZPHL/HHL ratio [1]. This ratio distinguishes somatic ACE (ratio = 1) from N-domain fragments (ratio = 4.5) and C-domain fragments (ratio = 0.7), enabling the detection of ACE mutations, conformational changes, and the presence of domain-selective inhibitors in patient blood samples [1]. The method has been validated in 300-patient cohorts and provides a screening tool for identifying ACE-related cardiovascular risk groups [2].

Detection and Monitoring of ACE Inhibitors in Biological Fluids

Z-Phe-His-Leu provides enhanced discriminating power for detecting ACE inhibition in plasma compared to Hip-Gly-Gly, with a 4.85-fold lower baseline activity that amplifies inhibition signals [1]. The ZPHL/HHL ratio increases under ACE inhibitor exposure, providing a sensitive method for detecting both exogenous ACE inhibitors (e.g., lisinopril, captopril, enalaprilat) and endogenous ACE inhibitors in human blood and urine [2]. This application supports pharmacodynamic monitoring in clinical trials and personalized dosing strategies for ACE inhibitor therapies [2].

Development and SAR Studies of Renin Inhibitors

The aldehyde derivative of Z-Phe-His-Leu, Z-Phe-His-Leucinal, serves as a reference compound for renin inhibitor structure-activity relationship (SAR) studies, with a defined IC50 of 7.5 × 10⁻⁷ M against human renin [1]. Its well-characterized selectivity profile—showing no inhibition of cathepsin D or pepsin at 10⁻⁵ M—makes it a useful comparator for evaluating next-generation renin inhibitors [1]. The Z-Phe-His-Leu scaffold can be modified at the N-terminus (e.g., Z-Pro-Phe-His-Leucinal, IC50 = 3.2 × 10⁻⁷ M) to explore potency enhancements [1].

Standardization of ACE Enzyme Activity Across Commercial Preparations

Z-Phe-His-Leu is the reference substrate for the universal ACE unit definition: 1 Unit = 1 μmol His-Leu produced per minute at pH 8.3, 37°C in 0.1 M phosphate buffer with 300 mM NaCl [1]. This standardization applies to ACE sourced from rat lung, porcine kidney, rabbit lung, and bovine lung, enabling cross-vendor activity comparisons and consistent quality control for research and industrial enzyme procurement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Phe-His-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.